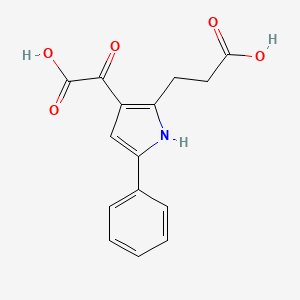
3-(3-oxalo-5-phenyl-1H-pyrrol-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-oxalo-5-phenyl-1H-pyrrol-2-yl)propanoic acid is an organic compound that features a pyrrole ring substituted with a phenyl group and an oxalo group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-oxalo-5-phenyl-1H-pyrrol-2-yl)propanoic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution with Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of the Oxalo Group: The oxalo group can be introduced through a condensation reaction with oxalic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-oxalo-5-phenyl-1H-pyrrol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxalo group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds in the presence of a catalyst.
Major Products
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols.
Substitution: Products vary depending on the substituent introduced.
Applications De Recherche Scientifique
3-(3-oxalo-5-phenyl-1H-pyrrol-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(3-oxalo-5-phenyl-1H-pyrrol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Phenyl-2-(1H-pyrrol-1-yl)propanoic acid
- 3-[1-(Benzoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid
- 2-(2,5-dimethyl-pyrrol-1-yl)-3-phenyl-propanoic acid
Uniqueness
3-(3-oxalo-5-phenyl-1H-pyrrol-2-yl)propanoic acid is unique due to the presence of the oxalo group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C15H13NO5 |
|---|---|
Poids moléculaire |
287.27 g/mol |
Nom IUPAC |
3-(3-oxalo-5-phenyl-1H-pyrrol-2-yl)propanoic acid |
InChI |
InChI=1S/C15H13NO5/c17-13(18)7-6-11-10(14(19)15(20)21)8-12(16-11)9-4-2-1-3-5-9/h1-5,8,16H,6-7H2,(H,17,18)(H,20,21) |
Clé InChI |
OFHZACYEBJAQIV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(N2)CCC(=O)O)C(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


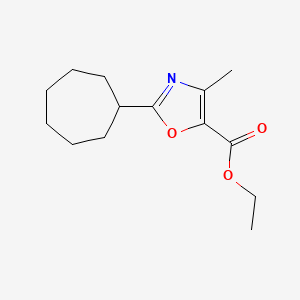
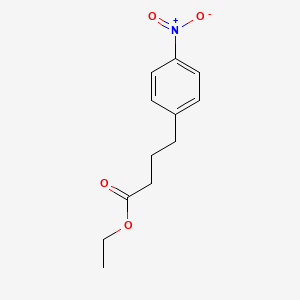
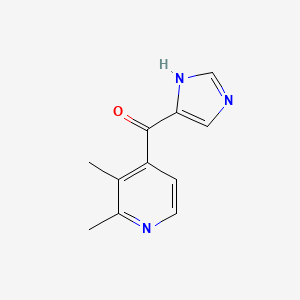
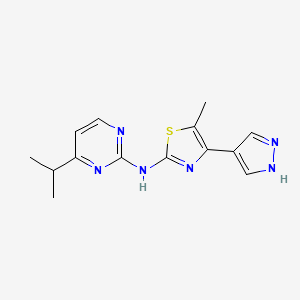

![7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13876408.png)
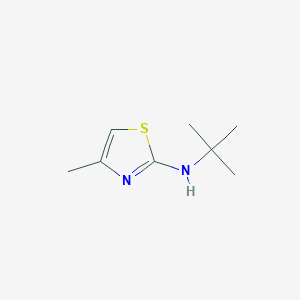
![4-{[(Quinoxalin-2-yl)methyl]amino}benzoic acid](/img/structure/B13876433.png)
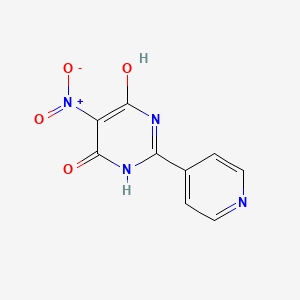


![tert-butyl N-[2-[[2-(4-chloroanilino)-2-oxoacetyl]amino]ethyl]carbamate](/img/structure/B13876458.png)
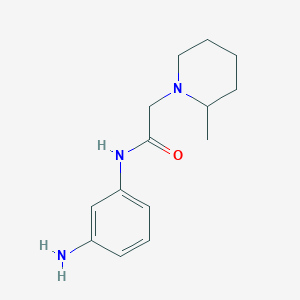
![7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13876466.png)
